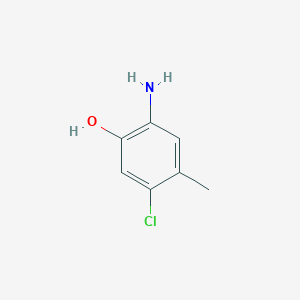

2-Amino-5-chloro-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-chloro-4-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-5-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride in an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nucleophilic aromatic substitution of 2-chloro-4-methylphenol with ammonia or an amine under controlled conditions. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various amine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Phenol derivatives with various substituents replacing the chlorine atom.

Applications De Recherche Scientifique

Applications in Dye Production

One of the primary applications of 2-Amino-5-chloro-4-methylphenol is as an intermediate in dye manufacturing. It is utilized in the production of various dyes that are used in textiles, paper, and leather industries. The compound contributes to the color properties of these dyes, which are essential for producing vibrant and long-lasting colors.

Case Study: Textile Industry

A study highlighted its role in creating reactive dyes for cotton fabrics, demonstrating that dyes derived from this compound exhibited excellent wash fastness and light fastness properties, making them suitable for high-quality textile applications .

Use in Hair Dyes

The compound is also employed in the formulation of oxidative hair dyes. Research conducted by the United States Cosmetics Ingredients Review Expert Panel concluded that this compound is safe for use in oxidative hair coloring products but noted insufficient data regarding its safety in non-oxidative formulations .

Data Table: Hair Dye Formulations

| Product Type | Application | Safety Assessment |

|---|---|---|

| Oxidative Hair Dyes | Color enhancement | Safe for use |

| Non-Oxidative Dyes | Uncertain safety | Insufficient data available |

Recent studies have investigated the biological properties of this compound, particularly its antimicrobial and anticancer activities. In vitro tests have shown promising results against various bacterial strains and tumor cells.

Case Study: Antimicrobial Activity

In a study evaluating a series of chlorinated phenolic compounds, this compound demonstrated significant antimicrobial activity comparable to standard antibiotics like penicillin G and ciprofloxacin .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| Ciprofloxacin | E. coli | 4 |

Potential Health Risks

While there are numerous applications for this compound, potential health risks have been documented. Long-term exposure has been associated with adverse effects such as methaemoglobinaemia, particularly among workers handling the compound .

Case Study: Occupational Exposure

A study involving workers exposed to this compound reported elevated levels of methaemoglobin in their blood samples, indicating a need for stringent safety measures in workplaces where this compound is used .

Mécanisme D'action

The mechanism of action of 2-Amino-5-chloro-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-chloro-5-methylphenol

- 2-Amino-5-methylphenol

- 2-Amino-4-methylphenol

- 2-Amino-5-chlorophenol

Comparison: 2-Amino-5-chloro-4-methylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. For instance, the presence of both an amino group and a chlorine atom on the benzene ring enhances its potential for nucleophilic substitution reactions compared to similar compounds without these substituents .

Activité Biologique

2-Amino-5-chloro-4-methylphenol, also known as 4-Chloro-2-amino-5-methylphenol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C7H8ClN

- Molecular Weight : 155.60 g/mol

- CAS Number : 1267409-17-5

The compound's structure features an amino group and a chloro substituent on a methylphenol backbone, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in living organisms. The amino group can form hydrogen bonds with various biomolecules, which may influence cellular signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products. The minimum inhibitory concentration (MIC) values varied among different strains, indicating a selective efficacy profile.

Mutagenicity Studies

In vitro studies using the Ames test have shown that this compound can induce mutations in certain bacterial strains. Specifically, it was found to be mutagenic in Salmonella typhimurium strain TA100 both with and without metabolic activation. The results indicated a concentration-dependent increase in revertant colonies at higher concentrations (up to 5000 µg/plate) .

Case Studies

-

Ames Test for Mutagenicity

- Objective : To evaluate the mutagenic potential of this compound.

- Method : Conducted using Salmonella typhimurium strains.

- Results : Significant mutagenic activity observed at concentrations ≥2500 µg/plate.

- : The compound is considered a potential mutagen based on its performance in the Ames test.

-

Toxicological Assessment

- Objective : To assess the toxicity profile in mammalian cell lines.

- Method : Mouse lymphoma L5178Y cells were exposed to varying concentrations.

- Results : Toxic effects were noted at concentrations above 100 µg/mL, with significant alterations in cell viability.

- : Indicates potential cytotoxicity alongside mutagenicity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Mutagenicity | Positive in Ames test (TA100 strain) | |

| Cytotoxicity | Significant effects at high concentrations |

Table 2: Ames Test Results

| Concentration (µg/plate) | Revertant Colonies (TA100) | Mutagenic Effect |

|---|---|---|

| 0 | Baseline | None |

| 1000 | Slight increase | Weak |

| 2500 | Moderate increase | Positive |

| 5000 | Significant increase | Strong Positive |

Propriétés

IUPAC Name |

2-amino-5-chloro-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSDEKDGCUURSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.